L-Glutamine is predominantly found in protein-rich foods such as meat, fish, dairy products, and eggs. It can also be synthesized endogenously from L-glutamic acid and ammonia through the action of the enzyme glutamine synthetase. In terms of classification, L-glutamine is categorized as an amino acid, specifically an α-amino acid, due to its structure which contains both an amino group (-NH2) and a carboxyl group (-COOH).
The synthesis of L-Glutamine (4-13C) can be achieved through several chemical methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. Advanced techniques like nuclear magnetic resonance spectroscopy (NMR) are employed to confirm the structure and isotopic labeling of the synthesized compound.
L-Glutamine has a molecular formula of C5H10N2O3. Its structure includes:
The specific isotopic labeling at position 4 introduces a carbon atom that is heavier than the standard carbon atom, which can be detected in NMR studies.
In NMR spectroscopy, the chemical shifts of the labeled carbon can provide insights into its environment and interactions within biological systems. Typical NMR data for L-glutamine includes peaks corresponding to different functional groups within its structure .
L-Glutamine participates in various biochemical reactions:
These reactions are often studied using isotopic tracers like L-Glutamine (4-13C) to track metabolic pathways in cellular systems, providing insights into cellular energy metabolism and nitrogen balance .
The mechanism of action for L-Glutamine involves its role as a substrate in various metabolic pathways:
Studies have shown that L-glutamine metabolism influences insulin secretion from pancreatic beta cells, highlighting its importance in endocrine function .
Relevant analyses such as differential scanning calorimetry (DSC) can be used to assess thermal properties, while high-performance liquid chromatography (HPLC) is commonly employed for purity assessments .
L-Glutamine (4-13C) has several scientific applications:
L-Glutamine (4-$^{13}$C), where the carbon at the 4th position is replaced by $^{13}$C, serves as a critical tool for dissecting glutamine metabolism in cancer cells. This tracer enables precise tracking of glutamine-derived carbon atoms through two major pathways:
The 4th carbon of glutamine occupies a pivotal position in these pathways. During deamination to glutamate, C4 is retained and becomes C1 of glutamate. Subsequent conversion to α-KG positions this carbon at C1, which is lost as CO₂ during oxidative decarboxylation in the TCA cycle. Thus, C4 labeling provides a direct readout of oxidative glutamine metabolism [1] [6].
Table 1: Applications of [4-$^{13}$C]Glutamine in Metabolic Studies
Pathway | Key Enzymes | $^{13}$C-Labeled Metabolites | Biological Significance |
---|---|---|---|
Glutaminolysis | Glutaminase, GDH | Malate M+1, Pyruvate M+1 | ATP production, NADPH generation |
Reductive carboxylation | IDH2 (reverse), ACLY | Citrate M+5, Acetyl-CoA M+2 | Lipogenesis in hypoxia |
Anaplerosis | Pyruvate carboxylase | Oxaloacetate M+1 | TCA cycle replenishment |
Experimental protocols typically involve incubating cells (e.g., A549 lung adenocarcinoma) with [4-$^{13}$C]glutamine for 3–24 hours under metabolic steady-state conditions, followed by LC-MS analysis of mass isotopomer distributions (MIDs) in TCA intermediates [1] [4].
The choice between position-specific and uniformly labeled tracers involves strategic trade-offs in resolution, cost, and interpretability:
Advantages of [4-$^{13}$C]Glutamine:
Advantages of U-$^{13}$C$_5$ Glutamine:
Table 2: Tracer Selection Guidelines Based on Experimental Goals
Research Objective | Recommended Tracer | Rationale |
---|---|---|
Quantifying reductive carboxylation | [1-$^{13}$C] or [5-$^{13}$C] | Directly labels citrate M+5 (reverse TCA flux) [1] |
Measuring glutaminolysis flux | [4-$^{13}$C] | Tags C1 of α-KG lost during oxidation [4] |
System-wide flux mapping | U-$^{13}$C$5$ + [1,2-$^{13}$C$2$]glucose | Optimizes flux confidence intervals via combinatorial labeling [8] |
Critical limitation: Position-specific tracers may underestimate metabolic complexity. For example, in vivo studies reveal extensive endogenous CO$_2$ recycling, which generates M+1 isotopologues independent of tracer position. This effect dilutes the signal from [4-$^{13}$C]glutamine but is negligible in vitro due to exogenous bicarbonate in media [6].
Accurate flux quantification requires achieving metabolic and isotopic steady states:
Metabolic Steady State:
Isotopic Steady State:
Table 3: Time to Isotopic Steady State in Key Metabolites
Metabolite Pool | Tracer | Approximate Time (h) | Influencing Factors |
---|---|---|---|
TCA intermediates | [U-$^{13}$C$_5$]Glutamine | 3 | Pool size, cell type, growth rate [1] |
Glycolytic intermediates | [1,2-$^{13}$C$_2$]Glucose | 1.5 | Glucose concentration, oxidative stress [4] |
Lipids | [U-$^{13}$C$_5$]Glutamine | 24–48 | Turnover rate, cell proliferation [5] |
Computational modeling: Elementary Metabolite Unit (EMU) frameworks (e.g., INCA, Metran) simulate isotopomer distributions using bondomer decomposition, reducing computational complexity. These models incorporate:
Failure to reach steady state introduces significant errors; for instance, transient $^{13}$C incorporation into citrate may mimic reductive carboxylation artifacts [1] [6].
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